molecular formula C11H10O B1198782 1-Naphthalenemethanol CAS No. 4780-79-4

1-Naphthalenemethanol

Cat. No. B1198782
CAS RN: 4780-79-4
M. Wt: 158.2 g/mol
InChI Key: PBLNHHSDYFYZNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Naphthalenemethanol and its derivatives has been explored through various methods, highlighting the creativity in organic synthesis. For instance, advancements have been made in the synthesis of substituted naphthalene derivatives, focusing on metal-catalyzed reactions and Lewis acid-catalyzed transformations. These strategies have proven effective for constructing complex naphthalene frameworks, demonstrating the compound's synthetic versatility (Mittali Maheshwari & Nazar Hussain, 2023).

Molecular Structure Analysis

The molecular structure of 1-Naphthalenemethanol allows for a wide range of chemical reactions and properties. Research on naphthalene derivatives, including naphthalimides, reveals a broad array of interactions at the molecular level, particularly with biological molecules, due to their planar, π-deficient conjugated structure. This feature enables these derivatives to exhibit extensive potential in medicinal applications, as they can interact with a variety of biological targets through noncovalent bonds (Huo-Hui Gong et al., 2016).

Chemical Reactions and Properties

1-Naphthalenemethanol undergoes a range of chemical reactions, underpinned by its naphthalene core. The compound's chemical properties, such as reactivity towards nucleophilic and electrophilic substitutions, are crucial for its functionalization and application in organic synthesis. The diversity of chemical reactions it participates in makes 1-Naphthalenemethanol a valuable intermediate in the synthesis of more complex organic molecules.

Physical Properties Analysis

The physical properties of 1-Naphthalenemethanol, such as solubility, melting point, and boiling point, are influenced by its molecular structure. These properties are essential for determining the compound's suitability in various applications, including material science and pharmaceuticals. Understanding the physical properties is crucial for designing synthesis and purification processes.

Chemical Properties Analysis

1-Naphthalenemethanol's chemical properties, including acidity, basicity, and reactivity towards different reagents, define its role in synthetic pathways. The compound's ability to undergo oxidation, reduction, and various addition reactions expands its utility in organic synthesis, enabling the creation of a wide range of derivatives with varied functional groups.

Scientific Research Applications

Naphthalenes are a class of arenes, consisting of two ortho-fused benzene rings . They are produced by distillation and fractionation of petroleum or coal tar . Several naphthalene-containing drugs are available, such as nafacillin, naftifine, tolnaftate, terbinafine, etc . They play a vital role in the control of microbial infection .

Naphthalene derivatives display a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation . They are of great interest as potent lead compounds for medicinal chemistry researches .

  • Organic Synthesis

    • 1-Naphthalenemethanol is often used as a building block in organic synthesis . It can be used to produce a variety of other compounds, depending on the specific reactions involved .
  • Photolysis Studies

    • 1-Naphthalenemethanol has been used to investigate UV photooxidation of 1-methylnaphthalene in the presence of dry or humid air . This kind of study can help scientists understand the behavior of similar compounds under UV light, which is important in fields like environmental science and photochemistry .
  • Cannizzaro Reaction

    • 1-Naphthalenemethanol can be produced from the Cannizzaro reaction of alpha-naphthaldehyde . This solvent-free reaction yields 1-naphthoic acid and 1-naphthalenemethanol in 86% and 79% yields respectively . This reaction is not only important in organic chemistry education but also reduces waste generation .
  • Pharmaceutical Industry

    • There is an increasing demand for 1-Naphthalenemethanol as a key ingredient in various medications . With the growing emphasis on research and development of new drugs, this compound is becoming more important .
  • Personal Care Products

    • 1-Naphthalenemethanol is gaining popularity in the personal care industry . It’s used in skincare and haircare products due to its effectiveness in treating various skin conditions .
  • Eco-friendly and Sustainable Production Methods

    • The market is witnessing a shift towards sustainable and eco-friendly production methods . Manufacturers are opting for greener alternatives to meet the increasing environmental regulations .

properties

IUPAC Name

naphthalen-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLNHHSDYFYZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197295
Record name 1-Hydroxymethylnaphthalene
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Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthalenemethanol

CAS RN

4780-79-4
Record name 1-Naphthalenemethanol
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Record name 1-Hydroxymethylnaphthalene
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Record name 1-NAPHTHALENEMETHANOL
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Record name 1-Hydroxymethylnaphthalene
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Record name Naphthalene-1-methanol
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Record name 1-NAPHTHYLMETHANOL
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Synthesis routes and methods I

Procedure details

Naphthalene-1-carboxylic acid is dissolved in dry THF and 5 equiv. of borane dimethylsulfide complex are added. The mixture obtained is stirred at rt, diluted with EtAc, washed with 1N HCl and 5% NaHCO3 solution, dried and solvent is evaporated. (Naphthalene-1-yl)-methanol is obtained, which is dissolved in CH2Cl2. To the solution obtained 1.5 equiv. of Dess-Martin reagent are added at rt. The mixture obtained is diluted with EtAc, extracted with 1N HCl and 5% NaHCO3-solution, dried and solvent is evaporated. Naphthalene-1-carboxaldehyde is obtained and dissolved with 1 equiv. of racemic-Boc-α-phosphonoglycine trimethylester in CH2Cl2 and 1.1 equiv. of DBU are added. The mixture obtained is stirred at rt and treated in sequence with 1N HCl and 5% NaHCO3 solution. The phases obtained are separated, the organic phase obtained is dried and solvent is evaporated. 2-Boc-amino-3-(naphthalene-1-yl)-acrylic acid methyl ester (cis/trans mixture) is obtained, is dissolved in MeOH/H2O at pH 6.5 (phosphate buffer) and 20 w/w % of 10% Pd/C are added. The mixture obtained is hydrogenated at rt and 50 bar, the catalyst is filtered off and from the filtrate obtained solvent is evaporated. Racemic naphythylalanine methylester is obtained, dissolved in methanolic NH3 and stirred. The mixture obtained is subjected to extractive work up. Racemic naphythylalanine amide is obtained.
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Synthesis routes and methods II

Procedure details

As in Reaction Scheme 2, lithium-halogen exchange of compound (76), followed by addition of the resulting nascent lithiated aromatic to perbenzylated gluconolactone (2), produces a mixture of the corresponding lactols, which is reduced using triethylsilane and boron trifluoride etherate. Subsequent desilylation using tetrabutylammonium fluoride (TBAF) affords 1-naphthalenemethanol (77) in a reasonable yield for the three steps.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
645
Citations
JJ Esteb, KM Gligorich, SA O'Reilly… - Journal of chemical …, 2004 - ACS Publications
… It is possible to recrystallize 1-naphthalenemethanol from a toluene–hexane mixture but we have found that the students tend to produce oils instead of crystals owing to their lack of …
Number of citations: 21 pubs.acs.org
MC KLOETZEL, WC WILDMAN - The Journal of Organic …, 1946 - ACS Publications
… )-1 -naphthalenemethanol hydrochloride from anhydrous … a-(1-diethylaminoethyl)-1naphthalenemethanol was precipitated in … (1 -diethylaminoethyl) -1 -naphthalenemethanol (prepared …
Number of citations: 6 pubs.acs.org
MW Duffel, MN Janss - … Reactive Intermediates III: Mechanisms of Action in …, 1986 - Springer
… 1-naphthalenemethanol under a variety of conditions. The sulfation of 1-naphthalenemethanol was completely dependent on the presence of PAPS, 1-naphthalenemethanol, and AST …
Number of citations: 12 link.springer.com
RE Gerkin - Acta Crystallographica Section C: Crystal Structure …, 2000 - scripts.iucr.org
The title compound, C13H14O3, crystallized in the centrosymmetric space group C2/c with one molecule as the asymmetric unit. Each hydroxyl O atom is involved in hydrogen bonds …
Number of citations: 8 scripts.iucr.org
EC SPAETH, TA Geissman… - The Journal of Organic …, 1946 - ACS Publications
Grignard reagent with several/3-amino esters and aldehydes has also been re-ported (4, 5, 6, 7). We found that pure amino alcohols could be isolated in only 15-33% yields from the …
Number of citations: 16 pubs.acs.org
K Schreiber, SM Kennedy, SSJ - The Journal of Organic …, 1956 - ACS Publications
In connection with our research 4-methoxy-l-naphthalenemethanol was desired. This compound had been described by Madinaveitia and Puyal2 as a solid, mp 35, obtained from the …
Number of citations: 2 pubs.acs.org
M Shou, J Grogan, JA Mancewicz, KW Krausz… - Biochemistry, 1994 - ACS Publications
… Flavone derivatives 7,8-benzoflavone, 5,6-benzoflavone, and flavone and naphthalene derivatives 1 -methylnaphthalene, 2-methylnaphthalene, 1 -naphthalenemethanol, 2-…
Number of citations: 459 pubs.acs.org
JW Burnham, EJ Eisenbraun… - Organic Preparations …, 1972 - Taylor & Francis
Research and Development Department, Continental Oil Company dimethylnaphthalene (V) from 1, a-naphthalic anhydride (I) have been de~ cribed.”~ The former has been prepared …
Number of citations: 4 www.tandfonline.com
MAR Matos, VMF Morais, CCS Sousa, MV Roux… - Molecular …, 2007 - Taylor & Francis
… Below we present the isodesmic reactions (4) and (5) for 1-naphthalenemethanol; the same reactions apply for the 2-isomer with its CH 2 OH group now on the adjacent carbon. …
Number of citations: 5 www.tandfonline.com
F Wang, H Sun, X Ren, K Zhang - Chemical Engineering Journal, 2017 - Elsevier
… The co-existence of propranolol promoted the surface hydrophobicity of BC200, which led to an enhancement in the sorption of naphthalene and 1-naphthalenemethanol. Propranolol …
Number of citations: 25 www.sciencedirect.com

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